

Performance of Verapamil-d3 Across Mass Spectrometers: A Comparative Guide

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Compound of Interest

Compound Name: **Verapamil-d3**

Cat. No.: **B15562063**

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For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of verapamil, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reproducible results. **Verapamil-d3**, a deuterated analog of verapamil, is a commonly employed internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its performance, however, can be influenced by the type of mass spectrometer utilized. This guide provides a comparative overview of **Verapamil-d3**'s performance in various mass spectrometric systems, supported by experimental data from published studies.

Quantitative Performance Overview

The selection of a mass spectrometer for a bioanalytical method is a critical decision that impacts sensitivity, selectivity, and overall data quality. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of verapamil using deuterated internal standards, primarily focusing on data obtained from triple quadrupole and quadrupole time-of-flight (QTOF) mass spectrometers.

Table 1: Performance of Verapamil Quantification using Deuterated Internal Standards on Triple Quadrupole Mass Spectrometers

Parameter	Method 1	Method 2	Method 3
Mass Spectrometer	Triple Quadrupole	Micromass Quattro Ultima	Not Specified
Internal Standard	Verapamil-d6	Metoprolol (non-deuterated)	Verapamil-d3
Linearity Range (ng/mL)	1.0 - 250.0[1]	1.00 - 500[2][3]	0.4575 - 234.20
LLOQ (ng/mL)	1.0[1]	1.00[2][3]	0.1
Intra-day Precision (%CV)	<15[4]	<5.1[2][3]	Not Reported
Inter-day Precision (%CV)	<15[4]	<5.8[2][3]	Not Reported
Accuracy (%)	Not Reported	92.9 - 103.1[2][3]	Not Reported
Recovery (%)	91.1 - 108.1[1]	91 - 96[2]	92.9 - 93.5[5]
Biological Matrix	Human Plasma[1]	Human Plasma[2][3]	Human Plasma

Table 2: Performance of Verapamil Quantification on a Quadrupole Time-of-Flight (QTOF) Mass Spectrometer

Parameter	Method 4
Mass Spectrometer	Waters Xevo G2-XS QTOF[6]
Internal Standard	Not specified for quantitative analysis
Linearity Range (ng/mL)	10 - 1000
LLOQ (ng/mL)	Not Reported
Precision (%RSD)	1.92 - 9.66
Accuracy (%)	Not Reported
Recovery (%)	Not Reported
Biological Matrix	Rat Plasma[7]

Experimental Protocols

Detailed methodologies are essential for the replication and adaptation of bioanalytical assays. Below are representative experimental protocols extracted from the cited literature.

Method 1: Triple Quadrupole LC-MS/MS

- Sample Preparation: Liquid-liquid extraction was performed on 50 μ L of human plasma using an organic solvent.[1]
- Chromatography: Separation was achieved on a Chiralcel OD-RH (150 \times 4.6 mm, 5 μ m) column. The mobile phase consisted of 0.05% trifluoroacetic acid in a water-acetonitrile gradient (70:30, v/v).[1]
- Mass Spectrometry: A triple quadrupole mass spectrometer was operated in the multiple reaction monitoring (MRM) and positive ion modes.[1] The precursor to product ion transition for verapamil was m/z 455.0 \rightarrow 165.0.

Method 3: Triple Quadrupole LC-MS/MS (Micromass Quattro Ultima)

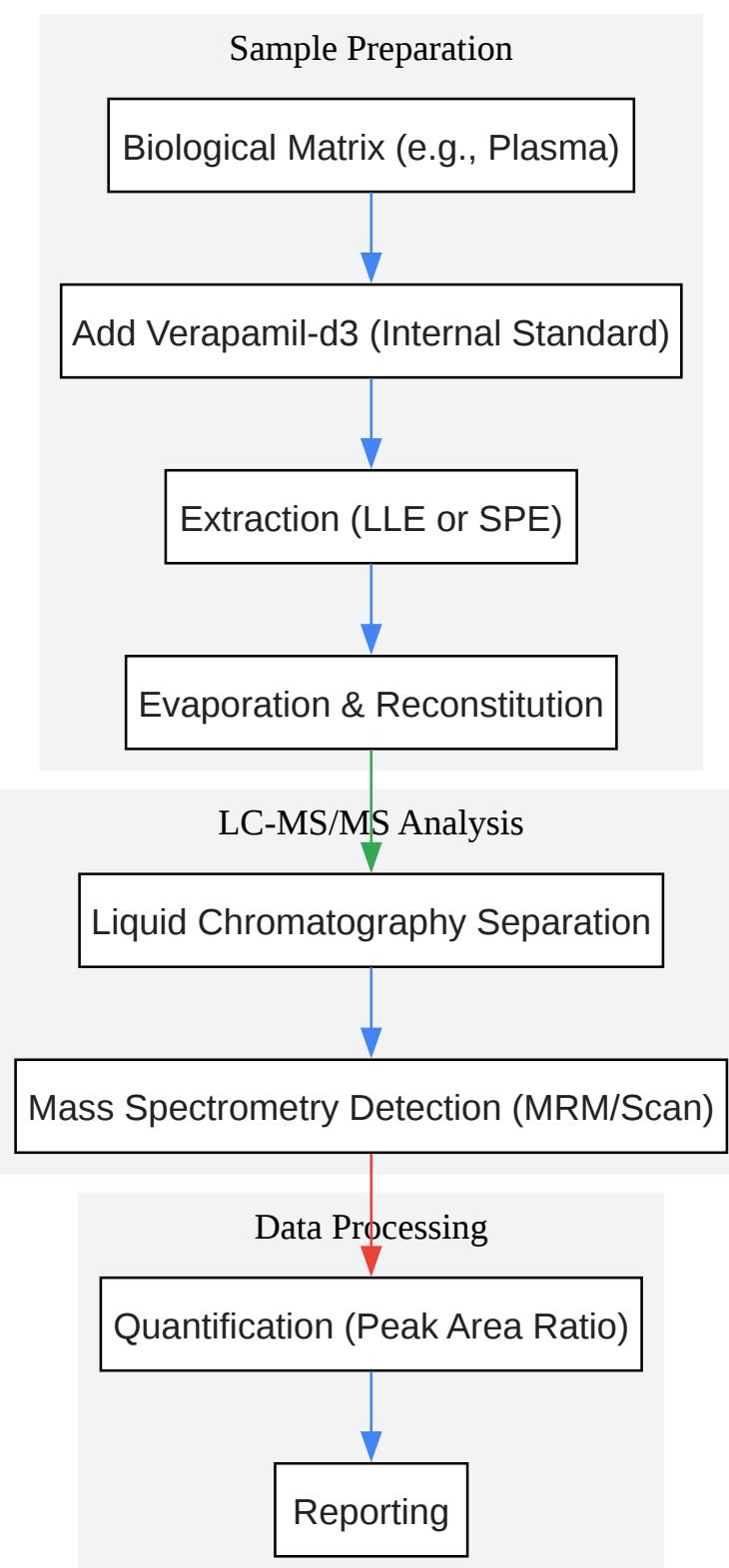
- Sample Preparation: Liquid-liquid extraction was used to extract verapamil and the internal standard from human plasma samples.[2][3]
- Chromatography: A C8 analytical column was used with a mobile phase of methanol-water (70:30; v/v) containing 12 mM formic acid. The total run time was 3.5 minutes.[2][3]
- Mass Spectrometry: Detection was carried out on a Micromass Quattro Ultima tandem mass spectrometer using multiple reaction monitoring (MRM).[2][3]

Method 4: QTOF LC-MS/MS (Waters Xevo G2-XS)

- Sample Preparation: In vitro incubation samples of verapamil with microsomes were spiked into rat plasma.[7]
- Chromatography: An ultra-performance liquid chromatography (UPLC) system was used with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run as a gradient.[6]
- Mass Spectrometry: A Waters Xevo G2-XS QTOF mass spectrometer was used in positive electrospray ionization mode. The instrument was operated in MSE mode to acquire both precursor and fragment ion data simultaneously.[6][7] The theoretical $[M+H]^+$ ion for verapamil is at m/z 455.2910, with characteristic fragment ions at m/z 303.2072, 260.1657, 165.0917, and 150.0672.[6]

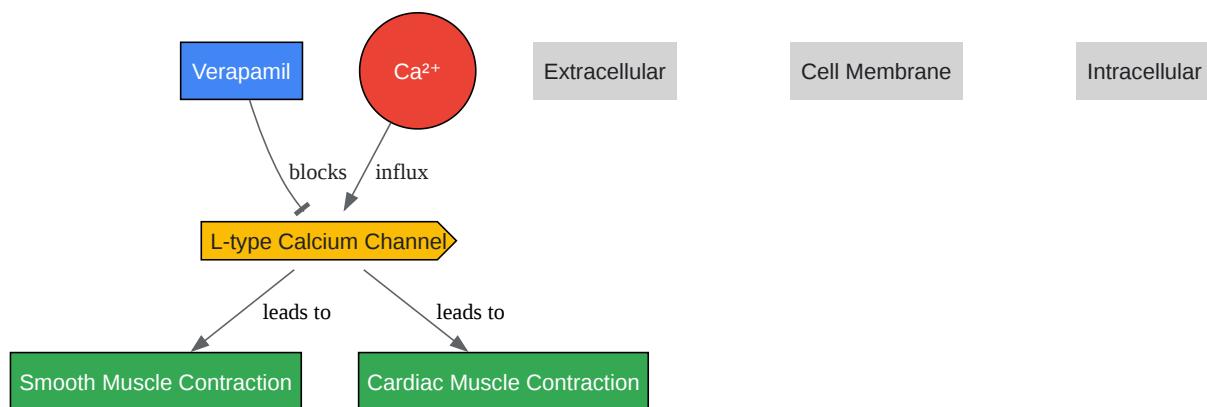
Visualizing the Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the biological context of verapamil, the following diagrams have been generated.



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Bioanalytical Workflow for Verapamil Quantification



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Signaling Pathway of Verapamil

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